The primary application of (1-Benzyl-4-fluoropiperidin-4-yl)methanamine, as suggested by the provided literature, is in the development of novel aryloxyethyl derivatives that function as serotonin 5-HT1A receptor-biased agonists [ [] ]. These biased agonists show potential in treating depression by selectively activating specific signaling pathways downstream of the 5-HT1A receptor, particularly the extracellular regulated kinases 1/2 (ERK1/2) pathway. This targeted approach may offer therapeutic benefits with fewer side effects compared to traditional antidepressants.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: